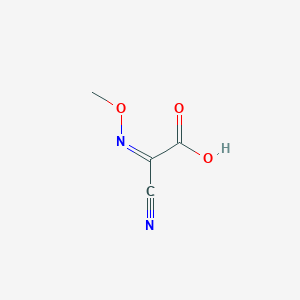
3-Methyl-2-(propan-2-yl)-2H-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-3-methyl-2H-azirine is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, known for their high ring strain and significant reactivity. The presence of an isopropyl group and a methyl group on the azirine ring makes this compound unique and of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-3-methyl-2H-azirine can be achieved through several methods:
Neber Rearrangement: This classical approach involves the rearrangement of oxime derivatives in the presence of a base.
Decomposition of Vinyl Azides: This method involves the thermal or photolytic decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamines can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and subsequent cyclization to form azirines
Industrial Production Methods: Industrial production of 2-isopropyl-3-methyl-2H-azirine typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
2-Isopropyl-3-methyl-2H-azirine undergoes various chemical reactions due to its strained ring structure:
Oxidation: The compound can be oxidized to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction reactions can open the azirine ring, leading to the formation of amines or other nitrogen-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the azirine ring, leading to the formation of substituted azirines.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., thiols, amines). .
Scientific Research Applications
2-Isopropyl-3-methyl-2H-azirine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling or modification.
Medicine: Azirine derivatives have shown potential as antimicrobial and antifungal agents, making them candidates for drug development.
Industry: The compound is used in the synthesis of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 2-isopropyl-3-methyl-2H-azirine involves its high ring strain and electrophilic nature. The azirine ring can interact with nucleophilic sites in biological molecules, such as amino acid residues in proteins. This interaction can lead to covalent modifications of the target molecules, affecting their function and activity .
Comparison with Similar Compounds
2-Isopropyl-3-methyl-2H-azirine can be compared with other azirine derivatives:
Azirinomycin: A natural azirine with antimicrobial properties.
Dysidazirine: A long-chain azirine with structural similarities to sphingosine, showing antifungal activity.
Antazirine: An azirine derivative with antifungal properties.
Properties
CAS No. |
60349-73-7 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yl-2H-azirine |
InChI |
InChI=1S/C6H11N/c1-4(2)6-5(3)7-6/h4,6H,1-3H3 |
InChI Key |
QDWUXNIBWIWTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




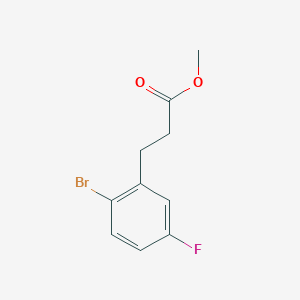

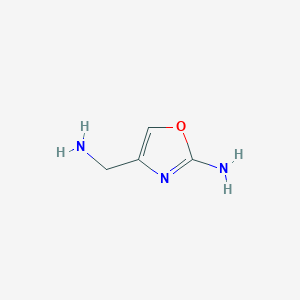
![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)
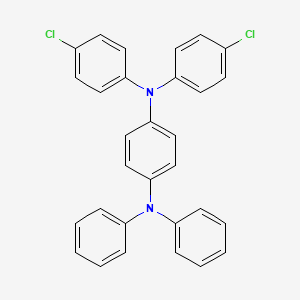


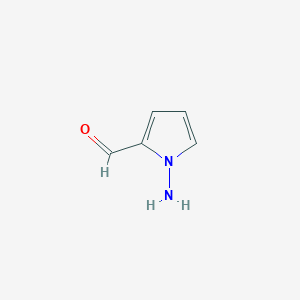
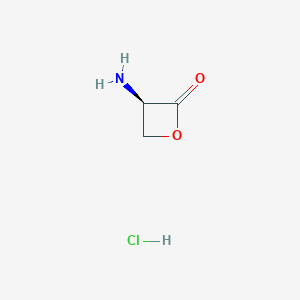
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)

